
tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate
Overview
Description
Tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate is a useful research compound. Its molecular formula is C12H14BrF2NO2 and its molecular weight is 322.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction with Alkyllithium : Treatment with alkyllithium leads to various addition products, showcasing the compound's reactivity and potential in synthesizing complex molecules (Orito et al., 2000).
Diels‐Alder Reaction : It's involved in the preparation of 2‐Amido Substituted Furan through Diels‐Alder reaction, highlighting its utility in creating complex heterocyclic structures (Padwa et al., 2003).
Synthesis of Polymerisable Antioxidants : The compound is used in the synthesis of monomeric antioxidants containing hindered phenol, demonstrating its role in materials science and polymer chemistry (Pan et al., 1998).
One-pot Curtius Rearrangement : It is involved in a one-pot Curtius rearrangement, allowing for efficient synthesis of tert-butyl carbamate, which is useful in the production of protected amino acids (Lebel et al., 2005).
Photolabile Carbene Generation : It's a precursor in the synthesis of highly photolabile carbene generating labels fixable to biochemical agents, important in biochemistry and pharmacology (Nassal, 1983).
Metalation and Alkylation : It undergoes metalation and subsequent reaction with electrophiles, indicating its versatility in organic synthesis (Sieburth et al., 1996).
Synthesis of Oxazolidinones : The compound is utilized in the synthesis of oxazolidinones, which are important chiral auxiliaries in organic synthesis (Brenner et al., 2003).
properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,6-difluorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-8-9(14)4-7(13)5-10(8)15/h4-5H,6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNDLHKIGLGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl](/img/structure/B8098664.png)
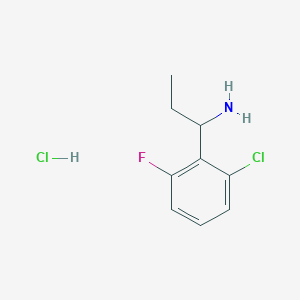
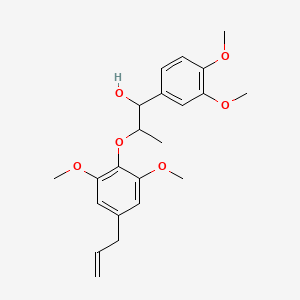
![(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8098684.png)

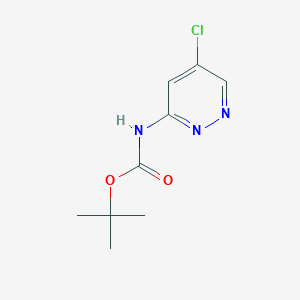


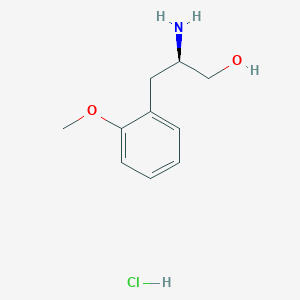


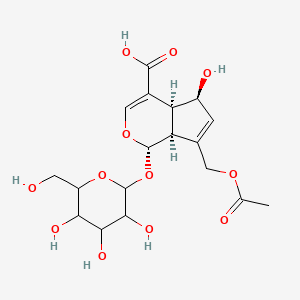
![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)
